

Preclinical Profile of RG7800 Tetrahydrochloride: An SMN2 Splicing Modifier

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Compound of Interest

Compound Name: RG7800 tetrahydrochloride

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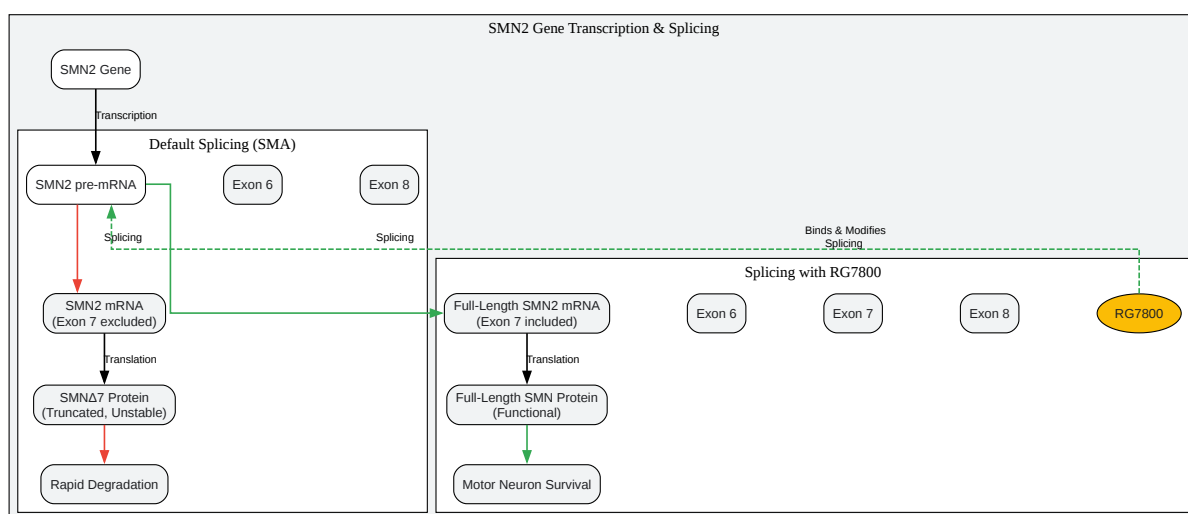
Executive Summary

RG7800 was a pioneering, orally administered small molecule developed to treat Spinal Muscular Atrophy (SMA) by modifying the splicing of the Survival of Motor Neuron 2 (SMN2) gene. As a pyridopyrimidinone derivative, its mechanism of action centered on increasing the inclusion of exon 7 in SMN2 mRNA transcripts, thereby boosting the production of full-length, functional SMN protein.^[1] Preclinical studies in various animal models of SMA demonstrated that RG7800 could effectively increase SMN protein levels in the central nervous system (CNS) and peripheral tissues, leading to improvements in motor function and survival.^{[2][3]} However, the clinical development of RG7800 was halted due to irreversible retinal toxicity observed in a long-term toxicology study in cynomolgus monkeys.^{[4][5][6]} This technical guide provides a comprehensive overview of the key preclinical data, experimental methodologies, and the mechanistic pathway of RG7800.

Mechanism of Action

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to the loss or mutation of the SMN1 gene.^[7] A nearly identical gene, SMN2, is present in all SMA patients but predominantly produces a truncated, non-functional SMN protein (SMN Δ 7) because of the alternative splicing and exclusion of exon 7.^{[1][7]} RG7800 is a selective SMN2 splicing modifier designed to correct this defect. It binds to the SMN2 pre-mRNA and alters its secondary structure, facilitating the inclusion of exon 7 into the final mRNA transcript. This action leads to

an increased synthesis of the full-length, stable, and functional SMN protein, addressing the root cause of the disease.[7][8]



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Caption: Mechanism of RG7800 as an SMN2 splicing modifier.

Preclinical Efficacy and Pharmacodynamics

RG7800 demonstrated significant efficacy in increasing SMN protein levels in various in vivo models of SMA. The quantitative results from key studies are summarized below.

Table 1: SMN Protein Increase in SMA Mouse Models

Animal Model	Treatment Group	Dose	Duration	Tissue	SMN Protein Increase (vs. Control)	Reference
C/C-allele SMA Mice	RG7800	10 mg/kg/day (PO)	Single Dose	Brain	Ratio of ~1.5 at 24h	[2]
C/C-allele SMA Mice	RG7800	10 mg/kg/day (PO)	10 Days	Brain	Ratio of ~2.0	[2]
C/C-allele SMA Mice	RG7800	10 mg/kg/day (PO)	30 Days	Brain	Ratio of ~2.5	[2]
C/C-allele SMA Mice	RG7800	10 mg/kg/day (PO)	10 Days	Muscle	Ratio of ~3.0	[2]
C/C-allele SMA Mice	RG7800	10 mg/kg/day (PO)	10 Days	Blood	Ratio of ~2.5	[2]
SMA Patients (Type 2 & 3)	RG7800	Not specified	12 weeks	Blood	Up to 2-fold from baseline	[3] [6] [7]

Note: The C/C-allele mouse model possesses two copies of a hybrid murine Smn1/human SMN2 gene and two copies of the full human SMN2 gene.[\[9\]](#)

Studies with structurally related SMN2 splicing modifiers also provide insight into the potential effects of RG7800. Treatment in SMNΔ7 SMA mice led to improved survival, body weight, motor function, prevention of motor neuron loss, and rescue of synaptic pathology.^{[9][10]} A greater than 100% increase in SMN protein in the CNS was associated with a robust improvement in the disease phenotype.^{[9][10]}

Pharmacokinetics

Pharmacokinetic properties were assessed in both animal models and healthy human volunteers.

Table 2: Pharmacokinetic Parameters of RG7800

Subject	Dosing	Tmax (Peak Plasma Concentration Time)	Terminal Half-life (t½)	Key Observation	Reference
Healthy Human Volunteers	Single Ascending Oral Dose	5–8 hours	120 hours	Plasma exposure increased slightly more than dose-proportionally.	^[5]
Healthy Human Volunteers	Single Ascending Oral Dose	Not specified	Not specified	Demonstrated a dose-dependent effect on SMN2 splicing.	^[11]

Toxicology and Safety Findings

The development of RG7800 was ultimately terminated due to significant safety findings in non-clinical, long-term animal studies.

Table 3: Summary of Preclinical Toxicology Findings for RG7800

Species	Study Duration	Finding	Reversibility	Consequence	Reference
Cynomolgus Monkey	39 weeks	Histological findings in the retina (Retinal Toxicity)	Non-reversible	Precautionary hold and eventual termination of clinical trials.	[4] [5] [6] [12]
Cynomolgus Monkey & Rat	Not specified	Seminiferous tubule degeneration; changes in germ cells.	Reversible	Considered a potential risk for male fertility.	[13]
In vitro / In vivo	Not specified	Off-target splicing effects on FOXM1 and MADD genes.	Not applicable	Implicated in cell-cycle regulation and apoptosis.	[6] [13]

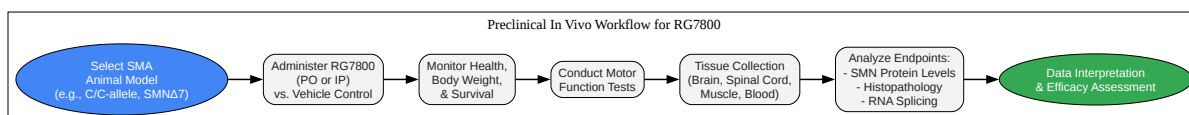
It is crucial to note that the retinal toxicity in monkeys was observed at exposure levels considerably higher than those reached in the human clinical trials, where no similar safety issues were identified.[\[5\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols and Methodologies

In Vivo Efficacy Studies (SMA Mouse Models)

- Animal Models:
 - C/C-allele SMA mice: Possess a genetic makeup that includes human SMN2 genes, making them responsive to SMN2-targeting therapies.[\[9\]](#)

- SMN Δ 7 mice: A severe model of SMA used to assess survival and motor function improvements.[4]
- Drug Formulation and Administration:
 - Oral (PO) Gavage (Adult Mice): RG7800 was formulated as a suspension in 0.5% hydroxypropylmethyl cellulose containing 0.1% Tween 80.[2]
 - Intraperitoneal (IP) Injection (Juvenile Mice): The compound was formulated in dimethyl sulfoxide (DMSO) and administered at a volume of 2.5 mL/kg.[2]
- Endpoints:
 - SMN Protein Levels: Measured in tissues like the brain, spinal cord, muscle, and in blood using techniques such as Western blot or ELISA.
 - Motor Function: Assessed using standardized behavioral tests.
 - Survival: Monitored daily.
 - Histopathology: Analysis of motor neuron counts and neuromuscular junction (NMJ) innervation.[4]



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Caption: General experimental workflow for in vivo efficacy studies.

Long-Term Toxicology Studies

- Animal Model: Cynomolgus monkeys were used as a non-human primate model.[5]

- Administration: Daily oral dosing.
- Duration: Chronic studies, including a pivotal 39-week study.[5]
- Endpoints:
 - Safety and Tolerability: Monitored through clinical observations and laboratory parameters.
 - Histopathology: Comprehensive microscopic examination of a wide range of tissues, with a focus on organs identified as potential targets, such as the retina and testes.[5][13]
 - Ophthalmological Assessments: Detailed eye examinations were conducted due to the observed retinal toxicity.[16]

Conclusion and Future Directions

RG7800 was a landmark compound that provided the first clinical proof-of-concept for an orally administered, small-molecule splicing modifier to increase SMN protein levels in SMA patients. [6] The preclinical data robustly supported its mechanism of action and demonstrated significant efficacy in animal models. However, the severe, non-reversible retinal toxicity observed in monkeys underscored a critical safety liability, leading to the discontinuation of its development.[4] The learnings from RG7800, particularly regarding off-target effects and the need for an improved safety profile, were instrumental in the development of its successor, risdiplam (RG7916), which has since been approved for the treatment of SMA.[4][12] The preclinical journey of RG7800 remains a vital case study for drug development in neurodegenerative diseases, highlighting the delicate balance between efficacy and long-term safety.

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